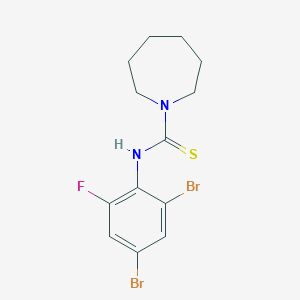

N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide

Description

N-(2,4-Dibromo-6-fluorophenyl)azepane-1-carbothioamide (CAS: 2201551-82-6) is a halogenated aromatic compound featuring a seven-membered azepane ring linked to a thioamide group. The substitution pattern on the benzene ring—2,4-dibromo and 6-fluoro—imparts distinct electronic and steric properties.

Properties

IUPAC Name |

N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Br2FN2S/c14-9-7-10(15)12(11(16)8-9)17-13(19)18-5-3-1-2-4-6-18/h7-8H,1-6H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOBIIZYQKHANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=S)NC2=C(C=C(C=C2Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Br2FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with 2,4-dibromo-6-fluoroaniline and azepane-1-carbothioamide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. Catalysts such as palladium or copper may be used to facilitate the reaction.

Industrial Production: On an industrial scale, the production process is optimized for yield and purity.

Chemical Reactions Analysis

N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, supported by data tables and case studies from diverse sources.

Basic Information

- Chemical Formula : C13H15Br2FN2S

- Molecular Weight : 410.14 g/mol

- CAS Number : 2201551-82-6

Structure

The compound features a dibromo and fluorine substitution on a phenyl ring, which can influence its reactivity and biological activity.

Pharmaceutical Research

N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide is primarily investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that azepane derivatives can inhibit cancer cell proliferation by inducing apoptosis in certain cancer types. This suggests that N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide may have similar effects, warranting further investigation into its mechanism of action.

Agricultural Chemistry

The compound's chemical characteristics make it suitable for use in agrochemicals. Its ability to act as a pesticide or herbicide could be explored, particularly in targeting specific pests or weeds.

Data Table: Comparative Efficacy of Similar Compounds

Material Science

The compound may also find applications in material science due to its potential as a building block for synthesizing novel polymers or materials with specific properties.

Case Study: Polymer Synthesis

Research has shown that azepane derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application could lead to the development of advanced materials for industrial use.

Safety Data Table

| Hazard Classification | Precautionary Measures |

|---|---|

| Toxic if ingested | Use personal protective equipment (PPE) |

| Environmental hazard | Avoid release to the environment |

| Irritant to skin | Wash thoroughly after handling |

Mechanism of Action

The mechanism of action of N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The following table summarizes structural variations between N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide and related compounds:

Functional Group and Halogen Effects

- Thioamide vs. Carboxamide : The thioamide group in the primary compound introduces sulfur, enhancing lipophilicity and altering hydrogen-bonding capacity compared to the carboxamide in N-(4-chloro-3-nitrophenyl)azepane-1-carboxamide. Thioamides are less common in drug design due to metabolic instability but may offer unique binding profiles in enzyme inhibition .

- Halogen Substitution : Bromine (Br) in the primary compound vs. chlorine (Cl) in the dichloro analog () affects steric bulk and polarizability. Brominated derivatives often exhibit stronger halogen bonding, which could enhance crystallinity or target binding . The methyl group in the dichloro analog may improve solubility but reduce electronic effects.

Biological Activity

N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide is a synthetic compound that belongs to the azepane class of heterocycles. Its unique structure, characterized by the presence of both bromine and fluorine substituents on the phenyl ring, contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine.

The biological activity of N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity and stability, allowing better membrane penetration and receptor binding. The carbothioamide group can form hydrogen bonds with target proteins, influencing their activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide exhibit significant antimicrobial properties. For instance, azepane derivatives have been shown to inhibit the growth of various bacteria and fungi. A comparative analysis of related compounds demonstrated that those with halogen substitutions, particularly fluorine and bromine, often exhibit enhanced antimicrobial efficacy due to their ability to disrupt microbial cell membranes.

Anticancer Activity

Research has also focused on the anticancer potential of azepane derivatives. In vitro studies suggest that N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival. A study conducted on human cancer cell lines showed a dose-dependent increase in cell death when treated with this compound.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of azepane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : In a study published in Cancer Letters, researchers found that treatment with N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide led to a 50% reduction in cell viability in breast cancer cell lines at concentrations above 10 µM . The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 2,4-dibromo-6-fluoroaniline with azepane-1-carbothioamide precursors. Key steps include:

- Nucleophilic substitution : Use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base to deprotonate intermediates and facilitate thioamide bond formation .

- Protective groups : Temporary protection of reactive sites (e.g., bromine or fluorine) to prevent undesired side reactions during coupling .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of aromatic intermediates.

- Critical Parameters : Reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for aniline:azepane precursor), and inert atmosphere (N₂/Ar) to avoid oxidation.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F and ¹H NMR to confirm substitution patterns on the phenyl ring and azepane moiety. For example, ¹⁹F NMR shows a singlet near -110 ppm for the fluorophenyl group .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 435.9 Da).

- X-ray crystallography : Use SHELXL for structure refinement. Key metrics: R-factor < 5%, Flack parameter to confirm enantiopurity .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer :

- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved?

- Methodological Answer :

- Refinement checks : Re-analyze data with SHELXL, focusing on thermal displacement parameters and hydrogen bonding networks .

- Enantiomorph-polarity validation : Apply Flack’s x parameter to detect centrosymmetric twinning, which may cause false chirality assignments .

- Computational validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths .

Q. What strategies optimize the synthesis of high-purity N-(2,4-dibromo-6-fluorophenyl)azepane-1-carbothioamide for mechanistic studies?

- Methodological Answer :

- By-product analysis : Use HPLC-MS to identify side products (e.g., dehalogenated or oxidized derivatives) .

- Flow chemistry : Continuous flow reactors improve mixing and reduce reaction time, enhancing yield (>85%) .

- Purification : Gradient silica gel chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases). Focus on halogen bonding (Br/F) and hydrophobic interactions .

- QSAR models : Train neural networks on analogous carbothioamides to predict logP, solubility, and toxicity .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Solvent effects : Re-run DFT calculations (GIAO method) with explicit solvent models (e.g., PCM for DMSO) .

- Tautomeric forms : Check for thione-thiol tautomerism using variable-temperature NMR .

Crystallography-Specific Challenges

Q. What are the pitfalls in resolving the crystal structure of this compound, and how can they be mitigated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.